

Application Notes and Protocols for SB-258585 Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *SB-258585 hydrochloride*

Cat. No.: *B560229*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-258585 hydrochloride is a potent and selective antagonist of the serotonin 6 (5-HT₆) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. [1] Its high affinity and selectivity make it an invaluable research tool for elucidating the physiological roles of the 5-HT₆ receptor and for the preclinical investigation of its therapeutic potential in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2] These application notes provide comprehensive information on the procurement, handling, and experimental use of **SB-258585 hydrochloride**.

Supplier and Purchasing Information

SB-258585 hydrochloride is available from several reputable suppliers of research chemicals. It is crucial to source this compound from a reliable vendor to ensure chemical purity and identity for reproducible experimental outcomes.

Supplier	Website
MedchemExpress	--INVALID-LINK--
Tocris Bioscience (via Fisher Scientific)	--INVALID-LINK--
MedKoo Biosciences	--INVALID-LINK--
Cayman Chemical	--INVALID-LINK--
R&D Systems	--INVALID-LINK--

Physicochemical and Handling Information

Proper storage and handling of **SB-258585 hydrochloride** are essential to maintain its stability and activity.

Property	Value	Reference
CAS Number	1216468-02-8	
Molecular Formula	C ₁₈ H ₂₃ ClIN ₃ O ₃ S	
Molecular Weight	523.82 g/mol	
Appearance	Off-white to light brown solid	[3]
Purity	≥98% (HPLC)	[4]
Storage (Powder)	-20°C for up to 3 years; 4°C for up to 2 years	[3][5]
Storage (in Solvent)	-80°C for up to 6 months; -20°C for up to 1 month	[3]

Solubility Data:

Solvent	Maximum Concentration	Reference
DMSO	125 mg/mL (238.63 mM)	[3][5]
Water	10 mM (5.24 mg/mL)	[4]
DMF	15 mg/mL	[6]
PBS (pH 7.2)	10 mg/mL	[6]
Ethanol	0.25 mg/mL	[6]

Note: For dissolution in DMSO, ultrasonic and warming to 60°C may be required.[3][5] It is recommended to prepare fresh solutions for experiments or store aliquots at -80°C to avoid repeated freeze-thaw cycles.[3]

Biological Activity and Quantitative Data

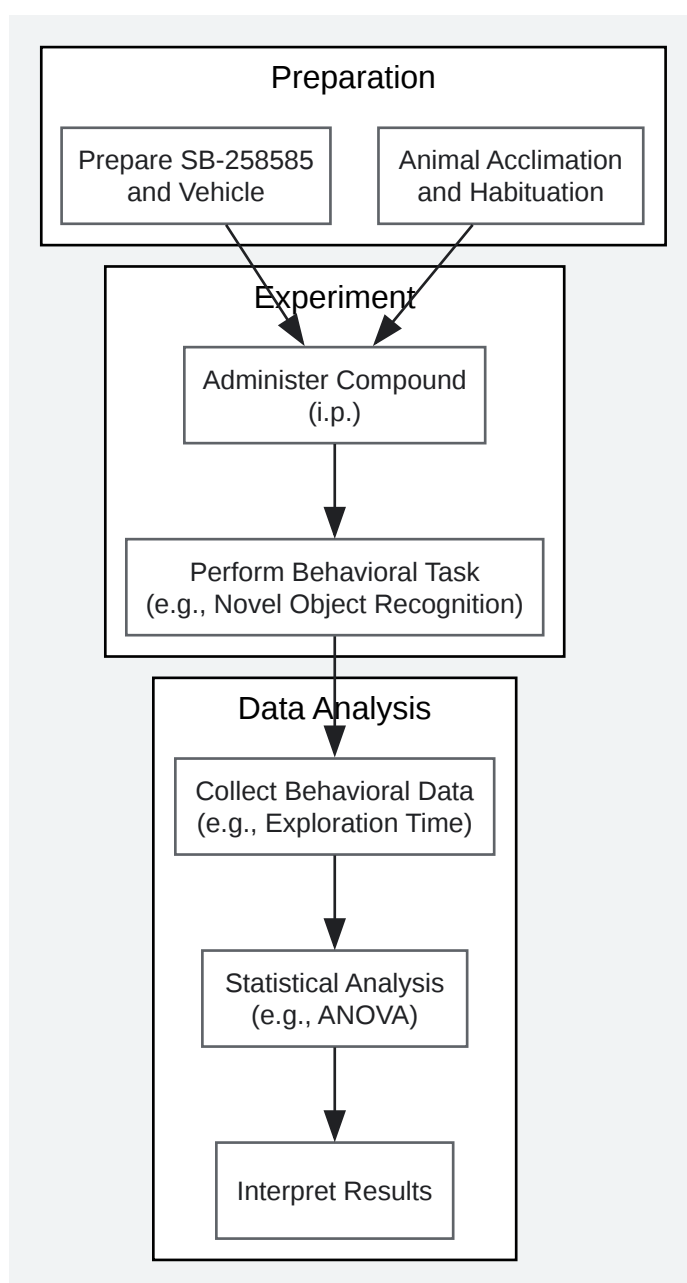
SB-258585 is a high-affinity antagonist for the 5-HT₆ receptor.[3] Its binding affinity has been characterized in various systems.

Parameter	Species/System	Value	Reference
pKi	Human 5-HT6 Receptor	8.6	[4]
Ki	Human 5-HT6 Receptor	8.9 nM	[2]
pKi	Rat 5-HT6 Receptor	8.53	[1]
pKD (Saturation Binding)	Human recombinant 5-HT6 receptors (HeLa cells)	9.09 ± 0.02	[7]
KD (Saturation Binding)	Human recombinant 5-HT6 receptors (HeLa cells)	0.80 ± 0.05 nM	[7]
pKD (Saturation Binding)	Rat striatum	8.56 ± 0.07	[7]
pKD (Saturation Binding)	Pig striatum	8.60 ± 0.10	[7]
pKD (Saturation Binding)	Human caudate putamen	8.90 ± 0.02	[7]
Bmax	Human recombinant 5-HT6 receptors (HeLa cells)	6.1 ± 0.95 pmol/mg protein	[7]
Bmax	Rat striatum	173 ± 23 fmol/mg protein	[8]
Bmax	Pig striatum	181 ± 25 fmol/mg protein	[8]
Bmax	Human caudate putamen	215 ± 41 fmol/mg protein	[8]

Signaling Pathways of the 5-HT6 Receptor

The 5-HT6 receptor primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[9] This canonical pathway activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[10] Additionally, the 5-HT6 receptor can engage in non-canonical signaling through interaction with Fyn, a Src family tyrosine kinase, leading to the activation of the ERK1/2 (extracellular signal-regulated kinase) pathway.[9][11]

Canonical 5-HT6 Receptor Signaling Pathway



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